molecular formula C16H21FO5S B12043156 tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR

tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR

Cat. No.: B12043156
M. Wt: 344.4 g/mol
InChI Key: GUTRJPZTGBRPQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with tetrahydro-2H-pyran-4-carboxylic acid tert-butyl ester under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Tetrahydro-2H-pyran-4-carboxylic acid.

Scientific Research Applications

tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C16H21FO5S

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 4-(4-fluorophenyl)sulfonyloxane-4-carboxylate

InChI

InChI=1S/C16H21FO5S/c1-15(2,3)22-14(18)16(8-10-21-11-9-16)23(19,20)13-6-4-12(17)5-7-13/h4-7H,8-11H2,1-3H3

InChI Key

GUTRJPZTGBRPQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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